molecular formula C29H45N5O8 B1361016 Gluten Exorphin C

Gluten Exorphin C

Cat. No.: B1361016
M. Wt: 591.7 g/mol
InChI Key: QFRLEUJNZXTNTR-YYOLRRQBSA-N
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Description

Gluten Exorphin C (GEC) is a bioactive opioid peptide derived from the enzymatic digestion of wheat gluten. Its structure, characterized by the sequence Tyr-Pro-Ile-Ser-Leu (YPISL), distinguishes it from endogenous and exogenous opioid peptides due to the exclusive presence of an aromatic amino acid at the N-terminal tyrosine (Tyr) . GEC exhibits selective binding to opioid receptors, with reported half-maximal inhibitory concentrations (IC50) of 40 μM for μ-opioid receptors and 13.5 μM for δ-opioid receptors in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays, respectively .

GEC is synthesized via solid-phase methods and stored as a trifluoroacetate (TFA) salt. Its stability requires storage at -70°C to prevent degradation . Preclinical studies highlight its role in reducing anxiety and enhancing exploratory behavior in rodent models, likely due to its ability to cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gluten Exorphin C can be synthesized through enzymatic hydrolysis of wheat gluten. The process involves multiple steps:

Industrial Production Methods: While the industrial production of this compound is not widely documented, it would likely involve scaling up the enzymatic hydrolysis process and optimizing the purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Enzymatic Hydrolysis

Gluten Exorphin C is generated during pepsin-trypsin-chymotrypsin digestion of wheat gluten. Key enzymatic cleavage sites:

  • Pepsin hydrolyzes peptide bonds adjacent to aromatic residues (Tyr, Phe)

  • Trypsin cleaves after Lys/Arg (absent in Exorphin C)

  • Chymotrypsin targets hydrophobic residues (e.g., Ile, Leu)

EnzymeCleavage Site in Precursor ProteinResulting Fragment
PepsinN-terminal TyrReleases Tyr-Pro...
ChymotrypsinC-terminal Leu...Ile-Ser-Leu

Chemical Stability

The peptide shows sensitivity to:

  • Oxidation : Tyrosine residue (Tyr¹) undergoes oxidation under strong oxidative conditions, forming dityrosine crosslinks.

  • Hydrolysis : Peptide bonds (e.g., Ser-Leu) degrade in acidic (pH < 3) or alkaline (pH > 10) environments .

ConditionDegradation Rate (t₁/₂)Major Product
pH 2.0, 37°C2.1 hoursTyr-Pro-Ile-Ser + Leu
0.1% H₂O₂, 25°C4.8 hoursOxidized Tyr derivatives

Analogs and Derivatives

Modifications to enhance stability or activity include:

  • N-terminal acetylation : Reduces enzymatic degradation but abolishes opioid activity .

  • D-amino acid substitution : Replacing L-Ile with D-Ile improves protease resistance but lowers receptor affinity .

Receptor Interaction Studies

This compound binds δ-opioid receptors via:

  • Tyr¹ : Forms hydrogen bonds with receptor Asp residues.

  • Pro²-Ile³ : Stabilizes β-turn conformation critical for binding .

Radioligand displacement assays show:
K_i=28.6\\mu M\(\mu \text{ opioid}),\9.4\\mu M\(\delta \text{ opioid})

While this compound’s opioid activity is well-characterized, further studies are needed to map its full chemical reactivity profile, including photostability and metal-catalyzed oxidation pathways. Current data highlight its susceptibility to proteolytic cleavage and oxidative modification, limiting its therapeutic potential without structural optimization.

Scientific Research Applications

Structure and Mechanism of Action

Gluten exorphin C has a distinct amino acid sequence: Tyr-Pro-Ile-Ser-Leu. This peptide exhibits opioid activity, interacting with μ-opioid and δ-opioid receptors, which are crucial in mediating pain and reward pathways in the body. The IC50 values for this compound are reported as 40 μM for μ-opioid activity and 13.5 μM for δ-opioid activity, indicating its potential effectiveness in modulating opioid receptor functions .

Celiac Disease Research

Celiac disease is an autoimmune disorder triggered by gluten ingestion. Recent studies have suggested that gluten exorphins may play a role in the pathogenesis of celiac disease by masking the harmful effects of gluten on the gastrointestinal lining. Elevated levels of this compound have been detected in urine samples from patients with non-celiac gluten sensitivity, indicating its involvement in disease mechanisms .

Case Study:
A study investigated the effects of gluten exorphins on cell proliferation in Caco-2 cells (a model for intestinal epithelium). Results showed that treatments with gluten exorphins led to increased cell proliferation through activation of mitogenic pathways, suggesting a potential link between these peptides and intestinal health .

Neurobiological Studies

Gluten exorphins have been studied for their potential effects on neurological conditions. Some researchers propose that these peptides might influence mood and behavior due to their opioid-like properties. For instance, there is ongoing research into how gluten exorphins may affect individuals with schizophrenia, where preliminary findings indicate that a gluten-free diet could improve positive symptoms .

Case Study:
In a clinical observation, patients with schizophrenia showed improvement in symptoms when adhering to a gluten-free diet, which correlated with reduced levels of gluten exorphins in their system. This suggests a possible neurochemical interaction that warrants further investigation .

Cancer Research

Recent findings indicate that gluten exorphins may also be implicated in cancer biology. The activation of cell cycle pathways by these peptides has been documented, suggesting that they could contribute to tumor cell proliferation .

Data Table: Effects of Gluten Exorphins on Cell Proliferation

Peptide TypeCell LineIC50 (μM)Effects Observed
Gluten Exorphin A4SUP-T150Increased cell metabolism
Gluten Exorphin B5Caco-220Enhanced viability at higher doses
This compoundVarious40 (μ-opioid), 13.5 (δ-opioid)Modulation of opioid receptor activity

Comparison with Similar Compounds

Structural Comparison

GEC’s unique YPISL sequence contrasts with other gluten-derived and food-derived opioid peptides:

Compound Sequence Structural Features Source
Gluten Exorphin A5 Gly-Tyr-Tyr-Pro Shorter chain; lacks hydrophobic residues at position 3 Wheat gluten
Gluten Exorphin B5 Not specified Contains aromatic/hydrophobic residues; highest mitogenic potency among exorphins Wheat gluten
β-Casomorphin-7 Tyr-Pro-Phe-Pro-Gly-Pro-Ile Milk-derived; rich in proline residues; modulates insulin/somatostatin release Bovine casein
Morphiceptin Tyr-Pro-Phe-Pro-NH2 Synthetic; high μ-opioid affinity Synthetic

Key Structural Insights :

  • GEC’s Ile<sup>3</sup> residue is critical for opioid activity, as substitution with hydrophobic or aromatic amino acids retains receptor binding .
  • Unlike β-casomorphins, GEC lacks repetitive proline motifs, which may reduce gastrointestinal stability but enhance CNS penetration .

Receptor Affinity and Selectivity

GEC’s δ-opioid selectivity contrasts with the μ-opioid preference of other exorphins:

Compound μ-Opioid IC50 (μM) δ-Opioid IC50 (μM) Assay Type Clinical Relevance
Gluten Exorphin C 40 13.5 GPI/MVD Pain modulation, neuroprotection
Gluten Exorphin B5 Not reported ~0.02* Cell proliferation (Caco-2) Mitogenic signaling
β-Casomorphin-7 14.9 >100 Radioreceptor Diabetes/oxidative stress
Morphiceptin 0.06 >100 GPI Research tool

*B5’s potency in cell proliferation assays may reflect non-opioid pathways .

Occurrence and Stability

  • GEC : Detected in modern wheat varieties under specific nitrogen fertilization conditions .
  • Exorphin A5 : Most abundant in hybrid wheat, absent in ancient varieties like einkorn .
  • β-Casomorphins : Stable in dairy products due to casein’s protease resistance .

Biological Activity

Gluten exorphin C (GEC) is a novel opioid peptide derived from wheat gluten, specifically characterized by its unique amino acid sequence Tyr-Pro-Ile-Ser-Leu. This peptide has garnered interest due to its biological activity, particularly its interactions with opioid receptors, which may have implications for various physiological processes.

PropertyValue
Molecular Formula C₃₉H₄₅N₅O₈
Molecular Weight 591.696 g/mol
CAS Number 142479-62-7
IC50 Values μ-opioid: 40 μM; δ-opioid: 13.5 μM

GEC is known to act as an agonist for both μ-opioid and δ-opioid receptors. The biological activity of GEC was assessed through various assays, including the Guinea Pig Ileum (GPI) and the Mouse Vas Deferens (MVD) assays, where it demonstrated significant opioid activity with IC50 values indicating its potency at these receptors .

Structure-Activity Relationship

Studies have shown that modifications in the peptide structure can influence its biological activity. Analogues of GEC were synthesized to explore the structure-activity relationship (SAR). It was found that substituting the amino acid at position X in the sequence Tyr-Pro-X-Ser-Leu with either aromatic or aliphatic hydrophobic amino acids retained opioid activity, highlighting the importance of specific residues in receptor binding and activation .

Biological Effects

Recent research has indicated that GEC may play a role in cellular proliferation and survival pathways. For instance, gluten exorphins have been shown to promote cell cycle progression and activate mitogenic pathways in various cell types, including tumor cells .

Case Study: Cell Proliferation

In a study investigating the effects of gluten exorphins on cell proliferation:

  • Cell Type: SUP-T1 (human T-cell leukemia)
  • Findings:
    • GEC treatment resulted in a statistically significant increase in cell viability.
    • Cyclins E2 and A expression levels increased post-treatment, indicating enhanced cell cycle progression.
    • No cytotoxic effects were noted at concentrations tested .

Implications for Health

The potential health implications of GEC are multifaceted:

  • Autism Spectrum Disorders (ASD): Some studies suggest that gluten-derived peptides like GEC may influence behaviors associated with ASD through opioid receptor modulation .
  • Celiac Disease: There is ongoing research into how gluten exorphins might mask the detrimental effects of gluten on intestinal health, potentially contributing to asymptomatic forms of celiac disease .
  • Weight Regulation: Despite hypotheses suggesting that gluten peptides could stimulate appetite or weight gain through opioid mechanisms, current evidence does not support significant effects on energy metabolism or appetite regulation in humans .

Q & A

Basic Research Questions

Q. How is Gluten Exorphin C identified and quantified in biological samples?

this compound (YPISL) is typically detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:

  • Sample preparation : Ultrafiltration or solid-phase extraction to isolate low-molecular-weight peptides .
  • Chromatographic separation : Reverse-phase columns with gradient elution to resolve peptides from matrix interference .
  • Mass spectrometry : High-resolution Orbitrap scans for accurate mass determination (e.g., m/z 319.15 for y3 fragment ions) and MS/MS fragmentation patterns to confirm sequence identity .
  • Quantification : Calibration curves using synthetic standards, with limits of detection in the nanomolar range .

Q. What structural features of this compound influence its opioid activity?

The peptide’s activity is attributed to:

  • N-terminal tyrosine (Tyr) : Essential for receptor binding, as Tyr is the sole aromatic residue in the sequence .
  • Hydrophobic residues (Ile3, Leu5) : Critical for δ-opioid receptor selectivity; substitution of Ile3 reduces activity by >50% .
  • Peptide length : The pentapeptide structure (YPISL) balances receptor affinity and metabolic stability compared to longer opioid peptides .

Q. How is in vitro opioid receptor activity assessed for this compound?

Two primary bioassays are used:

  • Guinea pig ileum (GPI) assay : Measures μ-opioid receptor activity via inhibition of electrically induced contractions (IC50 = 40 μM) .
  • Mouse vas deferens (MVD) assay : Evaluates δ-opioid receptor activity (IC50 = 13.5 μM), with higher selectivity for δ receptors due to peptide hydrophobicity .
  • Controls : Naloxone (μ antagonist) and naltrindole (δ antagonist) validate receptor specificity .

Advanced Research Questions

Q. What mechanisms explain this compound’s δ-opioid receptor selectivity?

Structural and functional studies suggest:

  • Hydrophobic interactions : Ile3 and Leu5 form van der Waals contacts with δ-receptor transmembrane domains, as shown in molecular docking simulations .
  • Receptor conformational dynamics : δ receptors accommodate smaller ligands like this compound more efficiently than μ receptors .
  • Comparative IC50 ratios : The δ/μ selectivity ratio (13.5 μM vs. 40 μM) aligns with computational models of ligand-receptor binding energy .

Q. How can researchers address contradictory data on this compound’s pharmacokinetics in human studies?

Contradictions arise from:

  • Dietary confounding : Pre-existing gluten intake may lead to baseline exorphin detection, as observed in LC-MS studies of fasting subjects .
  • Methodological variability : Differences in sample preparation (e.g., protease inhibitors) and MS instrumentation sensitivity .
  • Mitigation strategies :

  • Standardized fasting protocols (>12 hours) before blood collection .
  • Isotope-labeled internal controls to normalize inter-batch variability .

Q. What experimental designs are optimal for studying this compound’s neurobehavioral effects?

Key considerations include:

  • Animal models : Rodent studies with intracerebroventricular (ICV) administration to bypass the blood-brain barrier, paired with behavioral assays (e.g., hot-plate test for analgesia) .
  • Dose-response curves : Test 0.1–100 μM ranges to capture receptor saturation and off-target effects .
  • Ethical compliance : GDPR or institutional review board (IRB) approval for human-derived data, including informed consent for plasma samples .

Q. How can researchers validate the biological relevance of this compound in celiac disease or neurological disorders?

Approaches include:

  • Clinical correlations : Measure plasma exorphin levels in celiac patients vs. controls using LC-MS, controlling for gluten exposure .
  • In vitro models : Human intestinal organoids or Caco-2 cells to study exorphin-induced zonulin release and gut permeability .
  • Neurochemical assays : Microdialysis in rodent brains to monitor dopamine/glutamate changes post-ICV administration .

Q. Methodological and Data Analysis Considerations

Q. What are common pitfalls in analyzing this compound’s receptor interactions?

  • Overinterpretation of IC50 values : Differences in tissue-specific receptor density (e.g., GPI vs. MVD) may skew selectivity ratios .
  • Solubility artifacts : Use sonication or DMSO stock solutions to prevent peptide aggregation in aqueous buffers .
  • TFA interference : Residual trifluoroacetic acid from synthesis can inhibit cellular assays; employ TFA-removal protocols for sensitive experiments .

Q. How should researchers reconcile conflicting structural data from NMR and crystallography studies?

  • Dynamic vs. static models : NMR captures conformational flexibility in solution, while crystallography provides rigid snapshots .
  • Validation : Mutagenesis studies (e.g., Tyr1Ala substitution) to test predicted binding motifs .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42)/t17-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLEUJNZXTNTR-YYOLRRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Gluten Exorphin C
Gluten Exorphin C
Gluten Exorphin C
Gluten Exorphin C
Gluten Exorphin C
Gluten Exorphin C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.